molecular formula C18H19N3O2S B2703029 N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide CAS No. 1010873-42-3

N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B2703029
CAS No.: 1010873-42-3
M. Wt: 341.43
InChI Key: ZGCDYZLMTWPPPE-UHFFFAOYSA-N
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Description

MTT Formazan, also known as 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan or Thiazolyl blue formazan, is a compound used in biological research . It has a molecular weight of 335.43 .


Synthesis Analysis

While specific synthesis methods for “N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide” are not available, related compounds such as thiazolidin-2,4-dione derivatives have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .


Molecular Structure Analysis

The molecular structure of MTT Formazan involves a tetrazolium ring, which is reduced to formazan in living cells . This reduction is a key aspect of the MTT assay, a colorimetric assay for assessing cell metabolic activity .


Chemical Reactions Analysis

In the MTT assay, the tetrazolium dye MTT is reduced to its insoluble formazan, which has a purple color . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .


Physical and Chemical Properties Analysis

MTT Formazan is a yellow tetrazole that is reduced to purple formazan in living cells . The absorbance of this colored solution can be quantified by measuring at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer .

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis of compounds incorporating quinazolinone and thiazolidinone structures, displaying potential as antimicrobial agents against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a broad spectrum of antimicrobial activity, highlighting the potential of such compounds in addressing drug-resistant infections (Desai, Dodiya, & Shihora, 2011).

Antitumor Activity

Another area of research has focused on the synthesis of quinazolinone derivatives with modified side chains and heterocycles, which have been evaluated for antitumor properties. These compounds have shown promising results in in vitro and in vivo models, suggesting potential applications in cancer therapy. Modifications in the quinazolinone structure have led to variations in cytotoxicity, offering insights into the structure-activity relationships that govern the antitumor efficacy of these compounds (Bu et al., 2001).

Anticonvulsant Activity

Research into novel 4-quinazolinone derivatives has also indicated their potential as anticonvulsant agents. By incorporating various amino acids into the quinazolinone structure, researchers have developed compounds with enhanced bioavailability and significant anticonvulsant activity, surpassing that of some reference drugs in efficacy. These findings open avenues for the development of new anticonvulsant medications, with quinazolinone derivatives serving as a valuable scaffold for further exploration (Noureldin et al., 2017).

Mechanism of Action

The MTT assay is based on the conversion of MTT into formazan crystals by living cells, which determines mitochondrial activity . For most cell populations, the total mitochondrial activity is related to the number of viable cells .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-5-21-10(2)8-16(22)14-9-13(6-7-15(14)21)17(23)20-18-19-11(3)12(4)24-18/h6-9H,5H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDYZLMTWPPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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